molecular formula C14H19N3 B3851991 N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]-2-phenylethanamine

N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]-2-phenylethanamine

Cat. No.: B3851991
M. Wt: 229.32 g/mol
InChI Key: KTEKDOYFRMJAOW-UHFFFAOYSA-N
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Description

“N-methyl-N-[(4-methyl-1H-imidazol-5-yl)methyl]-2-phenylethanamine” is a complex organic compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . Imidazole rings are present in many important biological molecules, such as histidine and the nucleotide bases adenine and guanine .


Synthesis Analysis

While the specific synthesis route for this compound isn’t available, imidazole derivatives can be synthesized through several methods. One common method is the acid-catalysed methylation of imidazole by methanol . Another involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the imidazole ring and the phenylethanamine moiety. The imidazole ring is a heterocycle that is aromatic and has two nitrogen atoms .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For instance, many biologically active molecules with an imidazole ring act by mimicking the structure of nucleotide bases or the amino acid histidine .

Future Directions

The future directions for research into this compound would depend on its specific properties and potential applications. Imidazole derivatives have a broad range of chemical and biological properties, making them important in the development of new drugs .

Properties

IUPAC Name

N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-12-14(16-11-15-12)10-17(2)9-8-13-6-4-3-5-7-13/h3-7,11H,8-10H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEKDOYFRMJAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CN(C)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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